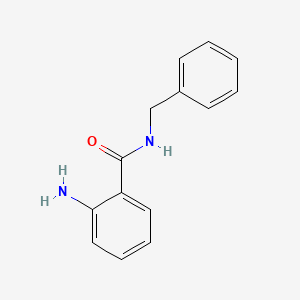

2-amino-N-benzylbenzamide

Description

Significance of 2-amino-N-benzylbenzamide within Chemical Synthesis and Medicinal Chemistry

This compound is a notable organic compound that holds considerable significance as a versatile building block and synthetic intermediate in both chemical synthesis and medicinal chemistry. Its structure, which features a benzamide (B126) core with an ortho-amino group and an N-benzyl substituent, provides multiple reactive sites for chemical modification. This dual functionality allows for its use in a variety of chemical reactions, including oxidation, reduction, and substitution.

In the realm of organic synthesis, this compound is a key precursor for constructing more complex molecular architectures, particularly heterocyclic compounds. Its ability to undergo intramolecular cyclization reactions is especially valuable for creating polycyclic systems that are often the core of biologically active molecules. A primary application is in the synthesis of quinazolinones and their derivatives, which are an important class of compounds in pharmaceutical research. nih.gov The synthesis of these heterocycles often involves the reaction of this compound with various reagents like triethyl orthoformate or different aldehydes. nih.gov

From a medicinal chemistry perspective, the this compound scaffold is attractive for developing new therapeutic agents. ontosight.ai The core structure is a recognized pharmacophore, and derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties. ontosight.ainih.gov For instance, it has been investigated as a potential inhibitor of enzymes like soluble epoxide hydrolase. The adaptability of its structure allows for the systematic modification and exploration of structure-activity relationships (SAR), a fundamental practice in drug discovery. acs.org

Historical Context of Benzamide Derivatives in Pharmaceutical Sciences

The journey of benzamide derivatives in the pharmaceutical sciences is a rich narrative of discovery and evolution. Initially recognized for their diverse biological potential, benzamides have become a staple in drug development. ontosight.airesearchgate.net One of the earliest and most significant applications of substituted benzamides was in the field of psychiatry. Compounds like sulpiride (B1682569) emerged in the latter half of the 20th century as atypical antipsychotics. nih.govnih.gov These drugs were noted for their selective antagonism of dopamine (B1211576) D2-like receptors and were used to treat conditions such as schizophrenia and dysthymia. nih.govnih.gov

Another major therapeutic area for benzamide derivatives has been in managing nausea and vomiting. Metoclopramide (B1676508), a well-known benzamide, was identified for its prokinetic and anti-emetic properties. frontiersin.org Its mechanism involves facilitating cholinergic activity in the gastrointestinal tract. frontiersin.org The success of these early benzamides spurred further research into their derivatives for a variety of therapeutic applications.

In more recent decades, the scope of benzamide-based drugs has expanded significantly. They are now investigated for a multitude of pharmacological activities, including as anti-inflammatory agents, histone deacetylase (HDAC) inhibitors for cancer therapy, and glucokinase activators for diabetes. taylorandfrancis.comresearchgate.net The development of radiolabeled benzamide derivatives for molecular imaging in diagnosing conditions like malignant melanoma further highlights the enduring importance of this class of compounds in medicine. This historical progression underscores the versatility of the benzamide scaffold in medicinal chemistry.

Current Research Landscape and Emerging Trends Pertaining to this compound

The current research landscape for this compound and its derivatives is characterized by innovation and expansion into new scientific domains. A prominent trend is the development of these compounds as highly specific inhibitors of key biological targets in diseases like cancer. For example, recent studies have focused on designing N-benzylbenzamide derivatives as allosteric inhibitors of Aurora kinase A, a crucial regulator of mitosis and a target for cancer therapy. nih.gov This approach represents a shift from traditional ATP-competitive inhibitors to more selective modulators of protein function. nih.gov

Another emerging area is the use of this compound in materials science. Research has demonstrated the functionalization of multi-walled carbon nanotubes with this compound. researchgate.net This modification can lead to the development of novel materials with unique photoelectronic properties and potential applications in fields such as drug delivery and cancer therapy. researchgate.net The toxicity of these functionalized nanotubes has been evaluated against cancer cell lines, indicating their potential as therapeutic agents. researchgate.net

Furthermore, the core structure of this compound continues to be a foundation for synthesizing novel heterocyclic systems with potential biological activities. Modern synthetic methods, including metal-free oxidative synthesis and multi-component reactions, are being employed to create diverse libraries of quinazolinones and other related heterocycles from this compound and its analogues. rsc.org These compounds are then screened for a range of activities, from antimicrobial to anticancer, with the goal of identifying new lead compounds for drug discovery. nih.govacs.org

The following tables present a selection of research findings on the synthesis and biological evaluation of this compound and its derivatives.

Table 1: Synthesis of this compound Derivatives

| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |

| Isatoic anhydride (B1165640), Benzylamine (B48309) | DMF, Reflux, 6h | This compound | - | nih.gov |

| Isatoic anhydride, Benzylamine | Microwave, 4 min, 280 W | 3-Benzylquinazolin-4(3H)-one | 65 | nih.gov |

| This compound, Triethyl orthoformate | Reflux, 12h | 3-Benzylquinazolin-4(3H)-one | 82 | nih.gov |

| 2-nitrobenzaldehyde, Benzylamine | Blue LEDs (450–460 nm) | This compound | 79 | thieme-connect.com |

Table 2: Biological Activity of this compound Derivatives

| Compound | Biological Activity | Assay | Results | Reference |

| 2-amino-N-(4-methoxyphenyl)benzamide | Antifungal | Inhibition zone | More potent than standard Clotrimazole against Aspergillus fumigatus | researchgate.net |

| 2-amino-N-(4-chlorophenyl)benzamide | Antimicrobial | MIC | Moderate activity against various bacteria and fungi | nih.gov |

| N-benzylbenzamide derivative (6h) | Anticancer | IC50 | 6.50 μM against Aurora kinase A | nih.gov |

| Functionalized MWCNTs with this compound | Anticancer | Cell viability | Significant toxicity against human gastric (MKN-45) and breast cancer (MCF7) cells | researchgate.net |

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-N-benzylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c15-13-9-5-4-8-12(13)14(17)16-10-11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVAEYULLAJMQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282460 | |

| Record name | 2-amino-N-benzylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5471-20-5 | |

| Record name | 5471-20-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-N-benzylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino N Benzylbenzamide

Established Synthetic Pathways for 2-amino-N-benzylbenzamide and its Analogues

A number of synthetic strategies have been developed for the preparation of this compound and its related analogues. These methods offer different advantages in terms of yield, reaction conditions, and substrate scope.

The condensation of 2-aminobenzaldehydes with amines represents a direct approach to forming the core structure of this compound. This method typically involves the formation of an imine intermediate, followed by a rearrangement or subsequent reaction to yield the final amide product. While conceptually straightforward, this pathway can sometimes be complicated by side reactions or the need for specific catalysts or reaction conditions to drive the desired transformation.

A notable example involves a UV-light-induced dehydrogenative N-acylation of amines with 2-nitrobenzaldehydes to produce 2-aminobenzamides. In a specific instance, the reaction yielded this compound in 79% yield as a brown solid. thieme-connect.com This photochemical approach offers a mild and photocatalyst-free alternative to traditional methods. thieme-connect.com

One of the most widely utilized and efficient methods for synthesizing this compound is the reaction of isatoic anhydride (B1165640) with benzylamine (B48309). rsc.org This reaction proceeds through a nucleophilic attack of the benzylamine on one of the carbonyl carbons of the isatoic anhydride, leading to the opening of the heterocyclic ring. This is followed by a decarboxylation step, releasing carbon dioxide and forming the desired this compound product.

The reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) at moderately elevated temperatures. For instance, stirring isatoic anhydride and benzylamine in DMF at 50°C for three hours has been reported to produce the target compound in an 82% yield after purification. rsc.org Alternative solvents like ethyl acetate (B1210297) have also been employed. The reaction's efficiency can be influenced by variables such as reaction time, temperature, and reagent concentration. biotage.combiotage.com For example, increasing reaction time has been observed to lead to a darker reaction mixture, suggesting the formation of by-products. biotage.com

| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Isatoic Anhydride, Benzylamine | DMF | 50 | 3 | 82 | rsc.org |

| Isatoic Anhydride, Benzylamine | Ethyl Acetate | 90 | 18 | - | |

| Isatoic Anhydride, Benzylamine | Hexane (B92381) | 100 | 0.083 | - | biotage.com |

| Isatoic Anhydride, Benzylamine | Ethyl Acetate | 100 | 0.033-0.25 | - | biotage.com |

Copper-catalyzed C-H amination has emerged as a powerful tool for the formation of C-N bonds, offering a more direct and atom-economical approach compared to traditional methods. While direct copper-catalyzed C-H amination to form this compound itself is not extensively documented in the provided search results, the synthesis of related quinazolinone derivatives from 2-aminobenzamides highlights the potential of this methodology. beilstein-journals.orgresearchgate.net These reactions often involve the intramolecular amination of a pre-functionalized substrate. For instance, the synthesis of quinazolinone derivatives has been achieved from 2-iodobenzamide (B1293540) derivatives and various benzylamines through a one-pot copper-catalyzed reaction involving an Ullman coupling followed by intramolecular C-H amination. researchgate.net The development of intermolecular copper-catalyzed C-H amidation of an unactivated C-H bond with a suitable amine source could represent a future direction for the synthesis of this compound.

Palladium-catalyzed carbonylation reactions are a cornerstone of modern organic synthesis, allowing for the introduction of a carbonyl group into a molecule. organic-chemistry.org The synthesis of amides via the aminocarbonylation of aryl halides is a well-established process. nih.govmdpi.com In the context of this compound, this would typically involve the palladium-catalyzed reaction of a 2-haloaniline derivative with benzylamine and carbon monoxide.

Recent advancements have focused on developing more efficient and selective catalytic systems. For example, palladium-catalyzed amino- and alkoxycarbonylation reactions of aryl iodides with aliphatic heterobifunctional N,O-nucleophiles have been investigated, demonstrating the potential for selective amide formation. nih.gov The choice of ligands, base, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov While a direct palladium-catalyzed carbonylation synthesis of this compound is not explicitly detailed in the search results, the general principles of this methodology are highly applicable.

Amidation reactions facilitated by a combination of triphenylphosphine (B44618) (PPh3) and iodine provide a mild and efficient method for the synthesis of amides from carboxylic acids and amines. rsc.orgresearchgate.netrsc.org This method relies on the in situ formation of an activated acylphosphonium species, which is then readily attacked by the amine to form the amide bond. The reaction outcome and efficiency can be highly dependent on the order of reagent addition. researchgate.netrsc.org

For the synthesis of N-benzylbenzamide, the reaction of benzoic acid and benzylamine in the presence of triphenylphosphine and N-chlorophthalimide has been shown to proceed in good yield. nih.govacs.org While this specific example does not start from anthranilic acid to produce this compound, the methodology is directly transferable. The reaction of anthranilic acid with benzylamine under these conditions would be expected to yield the desired product. One study reported the synthesis of this compound from anthranilic acid and benzylamine using HATU and DIPEA in DMF. pitt.edu

| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Yield (%) | Reference |

| Anthranilic Acid | Benzylamine | HATU, DIPEA | DMF | - | pitt.edu |

| Benzoic Acid | Benzylamine | PPh3, N-chlorophthalimide | Toluene | 83 | nih.govacs.org |

Derivatization Strategies and Functionalization of the this compound Scaffold

The this compound scaffold possesses multiple reactive sites, namely the primary amino group, the secondary amide N-H, and the aromatic rings, making it an attractive platform for chemical modification and the synthesis of more complex molecules.

The primary amino group is a key site for functionalization. It can readily undergo reactions such as acylation, alkylation, and arylation. A significant application of this reactivity is in the synthesis of quinazolinones. For example, this compound can be cyclized with various one-carbon sources to form 3-benzylquinazolin-4(3H)-ones. This has been demonstrated in a one-pot, three-component reaction involving the functionalization of multi-walled carbon nanotubes. tandfonline.comtandfonline.comsci-hub.se The amino group can also participate in metal-free oxidative dual amination of sp3 C-H bonds to synthesize 2-aryl quinazolinones. rsc.org Furthermore, electrochemical methods have been employed to synthesize 3-phenylquinazolin-4(3H)-one from 2-amino-N-phenylbenzamide. acs.org

The amide nitrogen and its attached benzyl (B1604629) group also offer opportunities for modification, although this is less commonly explored. The aromatic rings of both the benzamide (B126) and benzyl moieties can be subjected to electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups, provided that the existing substituents direct the incoming electrophile to the desired position and the reaction conditions are compatible with the other functional groups in the molecule.

The structural features of this compound make it a versatile building block for the synthesis of various heterocyclic compounds and as a scaffold in medicinal chemistry research. researchgate.netacs.org

Quinazolinone Derivative Synthesis from this compound

Quinazolinones are a significant class of nitrogen-containing heterocycles, and this compound serves as a key building block for their synthesis through various cyclization strategies. These methods often involve condensation with a one-carbon (C1) source.

One approach involves the reaction of this compound with α-amino acids. In an efficient, single-pot operation, this compound is treated with natural or unnatural α-amino acids in the presence of molecular iodine (I₂) in dimethyl sulfoxide (B87167) (DMSO). thieme-connect.com This process proceeds via oxidative decarboxylation of the amino acid, followed by cyclization and subsequent oxidative dehydrogenation to yield the desired quinazolinone derivatives in good yields. thieme-connect.com For instance, the reaction with L-valine using I₂ in DMSO at 100 °C produced the corresponding 2-isopropyl-3-benzylquinazolin-4(3H)-one. thieme-connect.com

Another common method is the reaction with aldehydes. The cyclocondensation of this compound with aldehydes, such as p-chlorobenzaldehyde in refluxing dimethylformamide (DMF), yields 2,3-disubstituted quinazolin-4(3H)-ones. nih.govresearchgate.net This reaction is believed to proceed through the initial nucleophilic addition of the amino group to the aldehyde's carbonyl, followed by ring closure and dehydration. nih.gov

Electrochemical synthesis offers a green alternative. The reaction of this compound using tetramethylethylenediamine (TMEDA) as the C1 source in an undivided electrochemical cell can produce 3-benzylquinazolin-4(3H)-one with high efficiency. nih.govacs.org This method operates under mild conditions in an aqueous medium, achieving an 84% yield. nih.govacs.org

Furthermore, copper-catalyzed reactions provide an oxidant-free pathway. A three-component reaction between this compound, a terminal alkyne (e.g., 3-ethynylphenol), and tosyl azide (B81097) (TsN₃) using a copper(I) iodide (CuI) catalyst generates quinazolinone derivatives. mdpi.comnih.gov The reaction proceeds efficiently in acetonitrile (B52724) (MeCN) at room temperature. mdpi.comnih.gov

The table below summarizes various synthetic routes to quinazolinone derivatives starting from this compound.

| C1 Source | Reagents/Catalyst | Solvent | Conditions | Product Example | Yield (%) | Reference(s) |

| L-Valine | I₂, HI | DMSO | 100 °C | 3-Benzyl-2-isopropylquinazolin-4(3H)-one | 64 | thieme-connect.com |

| p-Chlorobenzaldehyde | None | DMF | Reflux, 12 h | 3-Benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | - | nih.govresearchgate.net |

| Triethyl orthoformate | None | - | Reflux, 12 h | 3-Benzylquinazolin-4(3H)-one | - | nih.gov |

| 3-Ethynylphenol / TsN₃ | CuI, Et₃N | MeCN | Room Temp, 12 h | 3-Benzyl-2-(3-hydroxybenzyl)quinazolin-4(3H)-one | 85 | mdpi.comnih.gov |

| TMEDA | NH₄PF₆ (electrolyte) | DMSO/H₂O | 80 °C, Electrosynthesis | 3-Benzylquinazolin-4(3H)-one | 84 | nih.govacs.org |

Introduction of this compound Moieties onto Carbon Nanostructures

The functionalization of carbon nanostructures, such as multi-walled carbon nanotubes (MWCNTs), is crucial for improving their solubility and interfacing them with other materials for applications in electronics and biomedicine. tandfonline.comnih.gov A one-pot, three-component reaction has been developed to covalently attach this compound moieties to the surface of MWCNTs. tandfonline.comtandfonline.comsci-hub.se

The process begins with short, acyl-chloride functionalized multi-walled carbon nanotubes (Sh-MWCNT-COCl). tandfonline.comtandfonline.com These are reacted with isatoic anhydride and benzylamine. tandfonline.comtandfonline.comsci-hub.se The reaction results in the formation of this compound groups covalently bonded to the nanotubes through an amide linkage, yielding a material designated as Sh-MWCNT-amide. tandfonline.com This functionalized nanotube can be further modified, for example, by reacting it with phosphoryl chloride (POCl₃) to convert the attached this compound moieties into 3-benzylquinazolin-4(3H)-one groups. tandfonline.comtandfonline.comresearchgate.net

Characterization using techniques such as elemental analysis confirms the successful functionalization. The presence of nitrogen (3.34%) and an increase in hydrogen content (2.43%) in the Sh-MWCNT-amide, compared to the starting carboxylated nanotubes, indicate the successful attachment of the this compound group. tandfonline.com Thermogravimetric analysis (TGA) suggests that there is approximately one this compound group for every 131 carbon atoms of the Sh-MWCNTs. tandfonline.com

Formation of N-Aryl/Heterocycle/Alkyl Benzamide Derivatives

The synthesis of N-substituted benzamides is a cornerstone of medicinal and materials chemistry. cbijournal.com An efficient and widely used method for preparing this compound and its analogues involves the reaction of isatoic anhydride with a corresponding primary amine. rsc.org

For the synthesis of this compound itself, isatoic anhydride is reacted with benzylamine in a solvent like dimethylformamide (DMF) at a moderate temperature (e.g., 50°C). rsc.org The reaction proceeds via a nucleophilic ring-opening of the anhydride by the amine, which is followed by decarboxylation to afford the final product in high yield (82%). This general strategy can be extended to a wide variety of amines to produce a library of N-substituted 2-aminobenzamides. rsc.org

The table below provides examples of different 2-amino-N-substituted benzamides synthesized from isatoic anhydride and various amines.

| Amine | Solvent | Product | Yield (%) | Reference(s) |

| Benzylamine | DMF | This compound | 82 | rsc.org |

| Phenylethylamine | DMF | 2-amino-N-phenethylbenzamide | 73 | rsc.org |

| 2-Thiophenemethylamine | DMF | 2-amino-N-(thiophen-2-ylmethyl)benzamide | 55 | rsc.org |

| 4-Chloroaniline | DMF | 2-amino-N-(4-chlorophenyl)benzamide | 14 | rsc.org |

Another general approach for forming the amide bond is through peptide coupling reagents. For example, the synthesis of various N-aryl/heterocycle/alkyl benzamides can be achieved by coupling a carboxylic acid with an amine using 1-Hydroxybenzotriazole (HOBt) under mild conditions. cbijournal.com

Synthesis of 2-Amino-N-hydroxybenzamide Derivatives

2-Amino-N-hydroxybenzamide derivatives, which contain a hydroxamic acid moiety, are of interest in medicinal chemistry. These compounds can be synthesized in a one-pot procedure from isatoic anhydride and various N-alkyl or N-aryl hydroxamic acids. researchgate.net The reaction is typically carried out in acetonitrile at room temperature. researchgate.net The hydroxamic acid precursors themselves are generally prepared from the corresponding carboxylic acids in a two-step process. researchgate.net This method allows for the creation of a diverse series of N-hydroxybenzamides with good to excellent yields. researchgate.net

The following table details the synthesis of several 2-amino-N-hydroxybenzamide derivatives.

| Isatoic Anhydride | Hydroxamic Acid | Product | Yield (%) | Reference(s) |

| Isatoic anhydride | Acetohydroxamic acid | 2-Amino-N-hydroxybenzamide | 80 | researchgate.net |

| Isatoic anhydride | Benzohydroxamic acid | 2-Amino-N-hydroxy-N-phenylbenzamide | 85 | researchgate.net |

| 5-Nitroisatoic anhydride | Acetohydroxamic acid | 2-Amino-N-hydroxy-5-nitrobenzamide | 75 | researchgate.net |

| 5-Chloroisatoic anhydride | Benzohydroxamic acid | 2-Amino-5-chloro-N-hydroxy-N-phenylbenzamide | 82 | researchgate.net |

Design and Synthesis of Prodrugs Incorporating N-benzylbenzamide

The N-benzylbenzamide scaffold is present in various biologically active molecules, including tubulin polymerization inhibitors. acs.orgacs.org To improve properties such as solubility or to achieve targeted drug delivery, these parent compounds can be converted into prodrugs. ijnrd.org A common strategy involves "caging" a functional group essential for biological activity, rendering the molecule temporarily inactive. acs.org

In the case of N-benzylbenzamide-containing tubulin inhibitors, a critical phenolic hydroxyl group is often responsible for binding to the target protein. acs.org This hydroxyl group can be masked by reacting it with an allyl or propargyl group, which are sensitive to cleavage by transition metals like palladium. acs.org For example, prodrugs have been designed by converting the phenolic hydroxyl of the parent compound into an allyl ether. acs.org This caging strategy reduces the compound's cytotoxicity. The active drug can then be released at a target site through a bioorthogonal activation system involving a palladium catalyst. acs.org

Mechanistic Investigations of this compound Synthetic Reactions

Understanding the reaction mechanisms involved in the transformation of this compound is crucial for optimizing reaction conditions and designing new synthetic routes.

Exploration of Reaction Intermediates and Transition States

The synthesis of quinazolinones from 2-aminobenzamides has been the subject of several mechanistic studies. In the copper-catalyzed synthesis of quinazolinones from this compound, terminal alkynes, and tosyl azide, a plausible reaction pathway has been proposed. nih.gov The reaction is thought to initiate with the formation of an N-sulfonylketenimine intermediate from the reaction of the copper acetylide (formed from the alkyne and CuI) with tosyl azide. nih.gov The this compound then performs a nucleophilic attack on this ketenimine to generate a new intermediate, which undergoes an intramolecular cascade addition to form a cyclic intermediate. nih.gov Aromatization of this cyclic species then yields the final quinazolinone product. nih.gov

In a different copper-catalyzed reaction using methanol (B129727) as a C1 source, the proposed mechanism involves the initial oxidation of methanol by the copper catalyst to produce formaldehyde (B43269). researchgate.net The formaldehyde then reacts with the 2-aminobenzamide (B116534) to form an imine intermediate. This is followed by an intramolecular cyclization to create a dihydro-quinazolinone intermediate, which is subsequently oxidized to the final quinazolinone product. researchgate.net

Control experiments have also shed light on the reactivity of the two nitrogen atoms in this compound. In certain cross-dehydrogenative coupling (CDC) reactions, investigations comparing the reactivity of 2-(benzylamino)benzamide with this compound revealed that the primary amino group, rather than the secondary amide group, played the key role in the initial intermolecular amination step. rsc.org

Role of Catalysts and Reaction Conditions in Yield and Purity

The synthesis and subsequent transformations of this compound are highly dependent on the chosen catalysts and reaction conditions, which significantly influence the yield and purity of the products. The selection of solvent, temperature, and catalyst dictates the reaction pathway, efficiency, and the profile of by-products.

Several methods for the synthesis of this compound from isatoic anhydride and benzylamine have been compared, highlighting the trade-offs between reaction time, yield, and purification requirements. Heating in dimethylformamide (DMF) at 50°C for three hours results in an 82% yield, while conventional heating in ethyl acetate at 90°C for 18 hours can increase the yield to 90%. Microwave-assisted synthesis in ethyl acetate offers a significant reduction in reaction time to just a few minutes, but may necessitate more complex purification strategies to remove by-products formed at elevated temperatures.

In the transformation of this compound into more complex heterocyclic structures like quinazolinones, catalysts play a pivotal role. For instance, the oxidant-free synthesis of quinazolin-4(3H)-ones from this compound derivatives, terminal alkynes, and sulfonyl azides is efficiently catalyzed by Copper(I) iodide (CuI). mdpi.com This reaction proceeds smoothly at room temperature in acetonitrile, demonstrating the effectiveness of a mild catalytic system. mdpi.com Similarly, palladium catalysts, such as Pd(TFA)₂, have been utilized for the ortho-acylation of benzamides, a reaction type that can be adapted for synthesizing derivatives of this compound.

The choice of base or acid can also steer the reaction toward desired products. In the synthesis of quinazolinone derivatives from this compound and amino acids, the reaction was optimized using molecular iodine in DMSO at 100°C, with trifluoroacetic acid identified as a crucial additive to achieve good yields. thieme-connect.com Conversely, in a cascade reaction involving 2-acylbenzoic acids and isatoic anhydrides (which can form this compound in situ), the presence of a base like Na₂CO₃ or an acid like p-toluenesulfonic acid directs the reaction to two completely different products, isobenzofuranones or isoindolobenzoxazinones, respectively. mdpi.com

The following table summarizes the impact of different synthetic conditions on the formation of this compound:

Free Radical Processes in Synthetic Pathways

While many transformations of this compound involve ionic mechanisms, free radical pathways have also been explored for the synthesis of its derivatives, particularly for constructing quinazolinone scaffolds. A notable example is the metal-free synthesis of 2-aryl quinazolinones from 2-amino benzamides and methylarenes. rsc.org This process utilizes di-tert-butyl peroxide (DTBP) as a radical initiator. rsc.org

The proposed mechanism begins with the homolysis of DTBP to generate tert-butoxy (B1229062) radicals. rsc.org These highly reactive radicals abstract a hydrogen atom from the methylarene (e.g., toluene) to form a benzyl radical. This benzyl radical is central to the subsequent C-N bond formations. The process involves a domino reaction sequence featuring dual oxidative C-N couplings to achieve the final annulated product. rsc.org Control experiments indicated that the amino group of the 2-aminobenzamide, rather than the amide group, is crucial for the intermolecular amination step. rsc.org This radical-based strategy provides a direct approach to quinazolinones, avoiding the need for transition metal catalysts which are often required in similar transformations. rsc.org

Nucleophilic Addition and Ring Closure Mechanisms

The chemical utility of this compound is largely defined by the nucleophilic character of its primary amino group and the potential for subsequent intramolecular ring closure (cyclization). This reactivity pattern is fundamental to the synthesis of a wide array of nitrogen-containing heterocycles.

The formation of this compound itself from isatoic anhydride and benzylamine is a classic example of a nucleophilic addition-elimination reaction. The process is initiated by the nucleophilic attack of the benzylamine on one of the carbonyl carbons of the isatoic anhydride ring. This attack leads to the opening of the anhydride ring, followed by decarboxylation (loss of CO₂) to yield the final this compound product.

Once formed, this compound serves as a versatile bidentate nucleophile for building more complex structures. tubitak.gov.tr A common transformation is its conversion to quinazolin-4(3H)-ones. In one such pathway, this compound is reacted with an aldehyde, such as p-chlorobenzaldehyde. nih.gov The proposed mechanism involves an initial nucleophilic addition of the primary amino group to the aldehyde's carbonyl carbon. This is followed by an intramolecular cyclization where the amide nitrogen attacks an intermediate imine or its equivalent, and subsequent dehydration leads to the formation of the fused heterocyclic ring system. nih.gov

A more intricate mechanism is proposed for the copper-catalyzed reaction of this compound with a terminal alkyne and a sulfonyl azide. mdpi.com This process is believed to proceed through the formation of an N-sulfonylketenimine intermediate. The this compound then acts as a nucleophile, adding to the central carbon of the ketenimine. This is followed by an intramolecular cascade addition (ring closure) and subsequent elimination of the sulfonyl group, driven by aromatization, to yield the quinazolin-4(3H)-one product. mdpi.com This pathway highlights the compound's ability to participate in sophisticated cascade reactions involving nucleophilic addition and cyclization steps to efficiently construct polycyclic molecules. mdpi.commdpi.com

The following table lists the chemical compounds mentioned in this article.

Advanced Spectroscopic and Analytical Characterization of 2 Amino N Benzylbenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-amino-N-benzylbenzamide, offering precise information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring environments in a molecule. In the ¹H NMR spectrum of this compound, characteristic signals confirm its structure. rsc.org The protons of the methylene (B1212753) bridge (CH2) of the benzyl (B1604629) group typically appear as a doublet, with reported chemical shifts around δ 4.42-4.61 ppm. rsc.org The amide proton (NH) signal is often observed as a broad singlet or a triplet, with one study reporting it at δ 8.78 ppm. rsc.org The aromatic protons of the two benzene (B151609) rings resonate in the region of δ 6.5-7.6 ppm. Specifically, the protons of the 2-aminobenzamide (B116534) ring appear at distinct chemical shifts, for instance, at δ 6.53-6.69 ppm and 7.12-7.55 ppm, while the protons of the benzyl group are observed around δ 7.21-7.32 ppm. rsc.org The two protons of the amino group (NH2) are often seen as a broad singlet at around δ 5.56-6.43 ppm. rsc.orggla.ac.uknih.gov

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| NH (amide) | 8.78 | t | rsc.org |

| Aromatic CH | 7.55 | dd | rsc.org |

| Aromatic CH | 7.12 - 7.32 | m | rsc.org |

| Aromatic CH | 6.69 | dd | rsc.org |

| Aromatic CH | 6.49 - 6.53 | m | rsc.org |

| NH₂ (amino) | 6.43 | br s | rsc.org |

| CH₂ (benzyl) | 4.42 | d | rsc.org |

Note: Chemical shifts can vary slightly depending on the solvent and concentration. t = triplet, dd = doublet of doublets, m = multiplet, br s = broad singlet, d = doublet.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, the carbonyl carbon (C=O) of the amide group is a key diagnostic signal, typically appearing significantly downfield. The aromatic carbons show a range of signals between approximately δ 114 and 150 ppm. rsc.org For instance, the carbon attached to the amino group (C-NH₂) is observed around δ 149.85 ppm, while other aromatic carbons appear at shifts such as 131.80, 128.28, 128.08, 127.15, 126.67, 116.42, 114.60, and 114.38 ppm. rsc.org The methylene carbon of the benzyl group is typically found at approximately δ 42.18 ppm. rsc.org

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C=O (amide) | 168.87 | rsc.org |

| C-NH₂ (aromatic) | 149.85 | rsc.org |

| C (aromatic, benzyl) | 140.01 | rsc.org |

| CH (aromatic) | 131.80 | rsc.org |

| CH (aromatic) | 128.28 | rsc.org |

| CH (aromatic) | 128.08 | rsc.org |

| CH (aromatic) | 127.15 | rsc.org |

| CH (aromatic) | 126.67 | rsc.org |

| C (aromatic) | 116.42 | rsc.org |

| CH (aromatic) | 114.60 | rsc.org |

| C (aromatic) | 114.38 | rsc.org |

| CH₂ (benzyl) | 42.18 | rsc.org |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

In chiral derivatives of this compound, the protons of the benzyl methylene group (CH₂) can become diastereotopic. scielo.brresearchgate.netscielo.br This means that even though they are attached to the same carbon, they are chemically non-equivalent and will therefore have different chemical shifts and will couple with each other. This phenomenon is particularly evident in the ¹H NMR spectra of 2,3-dihydroquinazolin-4(1H)-ones synthesized from this compound. scielo.brresearchgate.netscielo.br The introduction of a chiral center at the C2 position of the quinazolinone ring renders the adjacent benzylic protons diastereotopic. scielo.brresearchgate.netresearchgate.net This results in two distinct signals for these protons, often with a large and unusual difference in their chemical shifts (Δδ), which can range from 1.4 to 1.9 ppm. scielo.brresearchgate.net For example, in one study, the diastereotopic protons of a 2,3-dihydroquinazolin-4(1H)-one derivative exhibited chemical shifts of 3.81 and 5.31 ppm. scielo.brresearchgate.net This significant separation is attributed to the presence of a stable rotamer that locks the protons in different magnetic environments. scielo.brresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern. The compound has a molecular formula of C₁₄H₁₄N₂O, corresponding to an average molecular weight of 226.279 daltons and a monoisotopic mass of 226.110613 daltons. In high-resolution mass spectrometry (HRMS) using Fast Atom Bombardment (FAB), the protonated molecule [M+H]⁺ is observed at an m/z value of 227.1185, which is consistent with the calculated value of 227.1184. rsc.org Electron impact (EI) mass spectrometry reveals a molecular ion peak [M]⁺ at m/z 226. rsc.org The fragmentation pattern provides further structural confirmation, with a prominent peak observed at m/z 120, corresponding to the benzoyl moiety, and another at m/z 92. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The IR spectrum displays distinctive absorption bands that confirm the compound's structure. The N-H stretching vibrations of the primary amino group (NH₂) and the secondary amide (N-H) group are observed in the region of 3442-3237 cm⁻¹. rsc.org Specifically, two bands around 3442 cm⁻¹ and 3344 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the primary amine, while the amide N-H stretch appears in the same region. rsc.orgorgchemboulder.com A strong absorption peak corresponding to the carbonyl (C=O) stretching of the amide group is typically found at approximately 1635 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are also present.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (amine & amide) | Stretch | 3442 - 3237 | rsc.org |

| C=O (amide) | Stretch | ~1635 | rsc.org |

| C-N (aromatic amine) | Stretch | 1335 - 1250 | orgchemboulder.com |

| Aromatic C=C | Stretch | 1597, 1537, 1502 | rsc.org |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable for the purification of this compound and for assessing its purity. Thin-layer chromatography (TLC) is routinely used to monitor the progress of chemical reactions. scielo.brrsc.org For purification, flash column chromatography is a common method. biotage.com Typical solvent systems used for elution include mixtures of hexane (B92381) and ethyl acetate (B1210297), for example, in a 3:1 or a 30% ethyl acetate in hexane ratio. rsc.orgbiotage.com The purity of the final compound is often determined by High-Performance Liquid Chromatography (HPLC). nih.govacs.org For instance, the purity of this compound has been reported to be ≥95% as determined by HPLC. nih.govacs.org In some cases, recrystallization from solvents like dichloromethane (B109758) and hexane is performed after column chromatography to obtain the pure product as a white solid.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of this compound and related compounds. The retention time (t_R_) in HPLC is a key parameter for identifying and assessing the purity of these molecules. For instance, in one study, this compound exhibited a retention time of 4.38 minutes. nih.gov Another derivative, 2-amino-N-(furan-2-ylmethyl)benzamide, was recorded with a shorter retention time of 3.77 minutes under similar conditions. nih.gov

The choice of stationary and mobile phases is crucial for achieving effective separation. Reversed-phase HPLC, often utilizing a C18 column, is commonly employed. tandfonline.comsigmaaldrich.com The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, can be adjusted to optimize separation. tandfonline.comptfarm.pl For example, a gradient method eluting with 5–80% acetonitrile in water has been used, where N-benzylbenzamide eluted at 1.9 minutes. rsc.org In another setup for analyzing benzamide (B126) derivatives, a mobile phase of methanol and 0.1% triethylamine (B128534) (85:15, v/v) was used with a C18 column. tandfonline.com

The versatility of HPLC allows for its application in monitoring reaction progress and determining conversion to the final product. rsc.org It is also used to assess the purity of synthesized compounds, with purity levels often exceeding 95%. nih.govacs.org

Table 1: HPLC Retention Times for this compound and Related Structures

| Compound | Retention Time (t_R_) [min] | HPLC Conditions |

|---|---|---|

| This compound | 4.38 | Electrospray +ve, UV_254 |

| 2-amino-N-(furan-2-ylmethyl)benzamide | 3.77 | Electrospray +ve, UV_254 |

| N-benzylbenzamide | 1.9 | Reversed-phase, 5-80% MeCN/H₂O gradient |

| N-benzyl-N-methylbenzamide | 6.21 | 30% ethyl acetate in hexanes |

| 2-amino-N-(4-chlorobenzyl)benzamide | Not specified | Purity >95% confirmed |

This table is a compilation of data from multiple sources and experimental conditions may vary. nih.govrsc.orgresearchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of reactions involving this compound and for preliminary purity assessment. rsc.orgnih.govnih.gov The separation on a TLC plate is based on the differential partitioning of compounds between the stationary phase (commonly silica (B1680970) gel) and the mobile phase (a solvent system). utexas.eduglobalresearchonline.net The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. utexas.edu

The choice of the eluent, or mobile phase, is critical for achieving good separation. A common solvent system for the synthesis of this compound is a mixture of petroleum ether and ethyl acetate, often in a 7:3 ratio. rsc.org In other applications involving benzamide derivatives, different ratios such as 6:3:1 of petroleum ether, ethyl acetate, and methanol have been utilized. nih.gov For the purification of this compound, a mobile phase of hexane and ethyl acetate (3:1) has been reported. rsc.org The visualization of spots on the TLC plate is typically achieved under UV light or by using an iodine chamber. nih.govnih.gov

Table 2: TLC Parameters for this compound and Derivatives

| Compound | Mobile Phase | Rf Value | Visualization Method |

|---|---|---|---|

| This compound | Petroleum ether : Ethyl acetate (7:3) | Not specified | Not specified |

| This compound | Hexane : Ethyl acetate (3:1) | Not specified | Not specified |

| Benzamide Mannich Bases | Petroleum ether : Ethyl acetate : Methanol (6:3:1) | 0.65 - 0.82 | Iodine vapors |

This table presents data from various research contexts; experimental conditions may differ. rsc.orgnih.govrsc.orgbiotage.com

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of this compound and its derivatives. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data provides information on decomposition temperatures and the thermal profile of the material.

When this compound is attached to multi-walled carbon nanotubes (MWCNTs), the TGA curve shows a significant weight loss corresponding to the decomposition of the organic moiety. tandfonline.com For instance, in one study, the major decomposition of the attached this compound occurred in the range of 160°C to 330°C. tandfonline.com This decomposition pattern provides evidence for the covalent functionalization of the carbon nanotubes. researchgate.net The derivative thermogravimetric (DTG) curve, which plots the rate of mass loss, can further clarify the decomposition steps. tandfonline.com

Table 3: Thermal Decomposition Data for Functionalized MWCNTs

| Material | Decomposition Range (°C) | Weight Loss (%) |

|---|

Data is based on the analysis of this compound functionalized on short multi-walled carbon nanotubes. tandfonline.com

Fluorescence Spectroscopy and Solvatochromic Behavior

This compound and its derivatives exhibit interesting photophysical properties, including fluorescence and solvatochromic behavior. rsc.org Fluorescence spectroscopy is a valuable tool for studying these properties, providing insights into the electronic structure and the interaction of these molecules with their environment. rsc.orgtandfonline.comresearchgate.net

The compound this compound displays intriguing solvatochromic behavior, meaning its absorption and emission spectra are dependent on the polarity of the solvent. rsc.org This property makes it a potential candidate for use as an environmental probe. gla.ac.uk For example, a study on a related 2-aminobenzamide derivative showed a significant red-shift in the maximum emission wavelength (λ_em_) as the solvent polarity increased. gla.ac.uk

The fluorescence emission spectra of this compound have been recorded in various studies. When functionalized onto multi-walled carbon nanotubes, the resulting hybrid material retains photo-electronic properties, as evidenced by its fluorescence spectrum. tandfonline.com The emission spectrum of the functionalized nanotubes can be compared to the free compound to understand the interactions in the excited state. tandfonline.com

Table 4: Spectroscopic Data for this compound

| Parameter | Wavelength (nm) | Solvent/Conditions |

|---|---|---|

| UV Absorption (λ_max_) | 310 | Tetrahydrofuran |

| UV Absorption (λ_max_) | 353 | DMF (for excitation) |

This table includes data from various studies and demonstrates the solvatochromic properties of aminobenzamide derivatives. rsc.orgtandfonline.comgla.ac.uk

Biological and Pharmacological Research on 2 Amino N Benzylbenzamide and Its Analogues

Investigation of Pharmacological Activities and Therapeutic Potentials

The inherent chemical properties of the 2-amino-N-benzylbenzamide core, including its hydrogen bonding capabilities and aromatic features, make it an attractive starting point for medicinal chemistry campaigns. The following subsections outline the major pharmacological activities that have been investigated for this class of compounds.

Derivatives of 2-aminobenzamide (B116534) have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microorganisms. These studies have revealed that certain structural modifications can lead to potent antibacterial and antifungal agents.

A series of novel 2-aminobenzamide derivatives demonstrated a range of antimicrobial activities against both bacteria and fungi. In one study, compounds were tested against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli), and fungal strains (Saccharomyces cerevisiae, Aspergillus fumigatus, Candida albicans). researchgate.netnih.gov One of the most active compounds identified was 2-amino-N-(naphthalen-2-yl)benzamide, which exhibited excellent antifungal activity against Aspergillus fumigatus, proving to be more potent than the standard drug Clotrimazole. researchgate.netnih.gov This compound also showed significant activity against other fungal and bacterial strains. researchgate.netnih.gov

Another study focused on N-benzylsalicylamide derivatives and their antifungal properties against eight human pathogenic fungi. The results indicated that N-(4'-Chlorobenzyl) salicylamides and N-(3',4'-dichlorobenzyl)-salicylamides were particularly effective against the filamentous fungus Trichophyton mentagrophytes, with some derivatives showing a minimum inhibitory concentration (MIC) of ≤ 7.8 µmol/L. researchgate.net Furthermore, N-benzyl derivatives of the antibiotic Tetramycin (B1682769) B have shown high antifungal activity against several Candida species, in some cases exceeding the activity of the parent antibiotic. mdpi.com

Table 1: Antimicrobial Activity of 2-aminobenzamide Analogues

| Compound | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| 2-amino-N-(naphthalen-2-yl)benzamide | Aspergillus fumigatus | More potent than Clotrimazole | researchgate.netnih.gov |

| N-(4'-Chlorobenzyl) salicylamide (B354443) derivative | Trichophyton mentagrophytes | ≤ 7.8 µmol/L | researchgate.net |

| N-(3',4'-dichlorobenzyl)-salicylamide derivative | Trichophyton mentagrophytes | ≤ 7.8 µmol/L | researchgate.net |

| N-benzyl tetramycin B derivative | Candida glabrata | 0.78 µg/mL | mdpi.com |

| N-benzyl tetramycin B derivative | Candida tropicalis | 0.78 µg/mL | mdpi.com |

| N-benzyl tetramycin B derivative | Aspergillus fumigatus | 0.78 µg/mL | mdpi.com |

The potential of this compound analogues as anticancer agents has been an area of intense research. These investigations have led to the identification of compounds that inhibit cancer cell proliferation through various mechanisms, including the disruption of microtubule dynamics.

A series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides were synthesized and evaluated for their antiproliferative activity. Several of these compounds showed significant growth inhibition of the K562 leukemia cell line, with IC50 values in the low micromolar range. researchgate.net The most active compound in this series demonstrated an IC50 of 0.57 μM. researchgate.net Further studies, including COMPARE analysis and effects on tubulin polymerization, indicated that these compounds act as antitubulin agents. researchgate.net

In a different approach, this compound was chemically functionalized onto multi-walled carbon nanotubes. These functionalized nanotubes showed significant toxicity against human gastric (MKN-45) and breast (MCF7) cancer cells, suggesting a novel delivery method for inducing cancer cell death. nih.gov

More recently, a series of novel N-benzylbenzamide derivatives were designed as tubulin polymerization inhibitors. One compound, in particular, exhibited potent antiproliferative activities with IC50 values ranging from 12 to 27 nM against a panel of cancer cell lines. researchgate.netmdpi.comfrontiersin.org Mechanistic studies confirmed that this compound binds to the colchicine (B1669291) binding site on tubulin, leading to potent anti-vascular activity. researchgate.netmdpi.com

Table 2: Antiproliferative Activity of this compound Analogues

| Compound Class | Cancer Cell Line | Activity (IC50) | Mechanism of Action | Reference |

|---|---|---|---|---|

| 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides | K562 (Leukemia) | 0.57 - 8.1 µM | Antitubulin agent | researchgate.net |

| Functionalized MWCNTs with this compound | MKN-45 (Gastric), MCF7 (Breast) | 45-70% toxicity (MKN-45) | Not specified | nih.gov |

| N-benzylbenzamide derivative (Compound 20b) | Various cancer cell lines | 12 - 27 nM | Tubulin polymerization inhibitor | researchgate.netmdpi.comfrontiersin.org |

| o-aminobenzamide derivative (Compound F8) | HGC-27 (Undifferentiated gastric) | 0.26 µM | Potential CDK16 inhibitor | frontiersin.org |

Peroxisome proliferator-activated receptor gamma (PPARγ) is a key regulator of glucose metabolism and a target for anti-diabetic drugs. N-benzylbenzamide derivatives have been identified as modulators of PPARγ, suggesting their potential in the treatment of type 2 diabetes.

A study focused on the design of dual-target ligands that modulate both soluble epoxide hydrolase (sEH) and PPARγ. nih.govmdpi.com This dual activity is considered beneficial for treating type 2 diabetes, as it can simultaneously improve diabetic conditions and hypertension. nih.gov Through structure-activity relationship studies, an N-benzylbenzamide derivative, referred to as compound 14c , was identified as a potent submicromolar modulator of both targets, with an EC50 of 0.3 µM for PPARγ. nih.govmdpi.com This compound qualified as a pharmacological tool for further investigation in animal models of metabolic syndrome. nih.gov

Table 3: PPARγ Modulatory Activity of N-benzylbenzamide Analogues

| Compound | Target | Activity (EC50) | Therapeutic Application | Reference |

|---|---|---|---|---|

| Compound 14c | PPARγ | 0.3 µM | Anti-diabetic | nih.govmdpi.com |

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and for use in cosmetics. N-benzylbenzamide derivatives have been shown to be effective inhibitors of this enzyme.

A series of N-benzylbenzamide derivatives with hydroxyl substitutions were synthesized and tested for their ability to inhibit mushroom tyrosinase. One compound in this series, a polyhydroxylated N-benzylbenzamide, demonstrated potent tyrosinase inhibition, effectively inhibiting the oxidation of L-DOPA with an IC50 value of 2.2 µM. The structure-activity relationship studies indicated that the number and position of hydroxyl groups on the aromatic rings are crucial for the inhibitory activity. mdpi.com

Table 4: Tyrosinase Inhibitory Activity of N-benzylbenzamide Analogues

| Compound | Enzyme Source | Substrate | Activity (IC50) | Reference |

|---|---|---|---|---|

| Polyhydroxylated N-benzylbenzamide (Compound 15) | Mushroom Tyrosinase | L-DOPA | 2.2 µM |

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of signaling lipids, and its inhibition is a therapeutic strategy for managing hypertension and inflammation. As mentioned previously, N-benzylbenzamide derivatives have been developed as potent sEH inhibitors.

The dual sEH/PPARγ modulator, compound 14c , exhibited a submicromolar IC50 value of 0.3 µM against sEH. nih.govmdpi.com This highlights the potential of the N-benzylbenzamide scaffold to be optimized for potent sEH inhibition. The inhibition of sEH by these compounds can lead to beneficial cardiovascular and anti-inflammatory effects. nih.gov Research in this area has also led to the development of other potent sEH inhibitors based on different scaffolds, with some compounds showing IC50 values in the low nanomolar range.

Table 5: Soluble Epoxide Hydrolase (sEH) Inhibitory Activity of N-benzylbenzamide Analogues

| Compound | Target | Activity (IC50) | Therapeutic Application | Reference |

|---|---|---|---|---|

| Compound 14c | sEH | 0.3 µM | Hypertension, Inflammation | nih.govmdpi.com |

| N-(1-Acetylpiperidin-4-yl)-N'-(adamant-1-yl) urea | sEH | 7.0 nM | Hypertension | nih.gov |

The anti-inflammatory potential of this compound analogues has been demonstrated in various studies, often linked to their ability to modulate key inflammatory pathways.

The dual inhibition of sEH and modulation of PPARγ by N-benzylbenzamide derivatives contributes to their anti-inflammatory effects. Inhibition of sEH increases the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs), while PPARγ activation has known anti-inflammatory properties. Additionally, N-2-(phenylamino) benzamide (B126) derivatives have been investigated as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I). One such compound, 1H-30 , not only showed anticancer effects but also suppressed the production of inflammatory mediators like nitric oxide (NO), COX-2, and interleukin-1β (IL-1β) in RAW264.7 macrophage cells. In a murine colitis model, this compound demonstrated significant anti-inflammatory activity.

In vivo studies using the carrageenan-induced paw edema model in rats, a classic test for acute inflammation, have been used to evaluate the anti-inflammatory potential of related heterocyclic compounds. For instance, certain benzoxazolinone-based 1,3,4-thiadiazoles showed potent activity, with one compound exhibiting 62.00% inhibition of paw edema after 3 hours. researchgate.net While not directly this compound, these results with structurally related compounds underscore the potential of this chemical space for developing anti-inflammatory agents.

Table 6: Anti-inflammatory Activity of Benzamide Analogues

| Compound Class | In Vivo Model | Effect | Reference |

|---|---|---|---|

| N-2-(phenylamino) benzamide derivative (1H-30) | Murine colitis model | Significant anti-inflammatory activity | |

| Benzoxazolinone-based 1,3,4-thiadiazole | Carrageenan-induced rat paw edema | 62.00% inhibition at 3 hours | researchgate.net |

| Asparacosin A | Carrageenan-induced rat paw edema | Significant inhibition of paw edema |

Antioxidant Activities

The antioxidant potential of benzamide derivatives has been a subject of significant investigation. A study involving a series of N-arylbenzamides, which share a core structure with this compound, demonstrated notable antioxidant capabilities. These compounds, featuring various methoxy (B1213986) and hydroxy group substitutions, were evaluated for their ability to scavenge free radicals using DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays. A majority of these compounds showed improved antioxidant properties compared to the standard antioxidant butylated hydroxytoluene (BHT). nih.gov

Computational analyses complemented these experimental findings, indicating that protonated forms of these benzamides are more effective antioxidants than their neutral counterparts. The presence of electron-donating groups, such as methoxy and hydroxy groups, was found to enhance the antioxidant activity. nih.gov Specifically, the introduction of hydroxyl groups shifts the molecule's reactivity towards these moieties, further boosting their antioxidant features. nih.gov One trihydroxy derivative, in particular, was identified as a highly promising antioxidant, largely due to the stabilizing effect of hydrogen bonding between the resulting phenoxyl radical and adjacent hydroxy groups. nih.gov

Further research into 2-hydroxy-benzamide derivatives has also underscored their capacity as antioxidants. researchgate.net The evaluation of these compounds through various chemical and electrochemical methods confirmed their antioxidant properties, suggesting that the benzamide scaffold is a viable backbone for the development of novel antioxidant agents. researchgate.net

Antiviral Activity, Including SARS-CoV/SARS-CoV-2 PLpro Inhibition

The papain-like protease (PLpro) of coronaviruses, including SARS-CoV and SARS-CoV-2, is a critical enzyme for viral replication and for dismantling the host's innate immune response, making it a prime target for antiviral therapies. nih.govresearchgate.net PLpro is responsible for cleaving the viral polyprotein and also removes ubiquitin and ISG15 modifications from host cell proteins, which are crucial for antiviral signaling. embopress.orgnih.gov

Research has shown that inhibitors developed for SARS-CoV PLpro are also effective against the SARS-CoV-2 PLpro due to the high similarity in their active sites. nih.gov A notable non-covalent inhibitor, GRL-0617, has been extensively studied and serves as a basis for the development of more potent derivatives. nih.govresearchgate.net These inhibitors act as reversible competitive inhibitors, binding to the active site of the enzyme and blocking its function. frontiersin.org

While direct studies on this compound are not prominent in this specific context, the broader class of small molecule inhibitors targeting PLpro is highly relevant. For instance, tanshinone derivatives, another class of compounds, have been identified as inhibitors of SARS-CoV-2 replication with PLpro as the likely target. frontiersin.org The inhibition of PLpro by small molecules has been shown to significantly reduce viral loads in infection models, highlighting the therapeutic potential of targeting this enzyme. nih.govnih.gov

Table 1: Examples of SARS-CoV-2 PLpro Inhibitors and their Activity This is an interactive data table. You can sort and filter the data.

| Compound/Analogue | Target | IC50 (µM) | Antiviral EC50 (µM) | Notes |

|---|---|---|---|---|

| GRL-0617 | SARS-CoV-2 PLpro | 1.8 | 68.2 | A widely studied non-covalent inhibitor. nih.gov |

| Analogue 19 (GRL0617 derivative) | SARS-CoV-2 PLpro | 0.44 | 0.18 | Shows high potency and selectivity. nih.gov |

| YM155 | SARS-CoV-2 PLpro | 2.47 | 0.17 | An antineoplastic drug identified in a high-throughput screen. nih.gov |

Mechanisms of Action and Molecular Interactions

Enzyme Inhibition and Target Binding

The benzamide scaffold is a versatile structure for designing enzyme inhibitors. Derivatives of N-benzylbenzamide have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis. In one study, a series of N-benzylbenzamide derivatives with hydroxyl substitutions were synthesized and tested for their ability to inhibit the oxidation of L-DOPA by mushroom tyrosinase. One compound from this series demonstrated significant inhibitory activity with an IC50 value of 2.2 µM. nih.gov

In the context of antiviral activity, the mechanism of enzyme inhibition is centered on the papain-like protease (PLpro) of SARS-CoV-2. nih.gov Non-covalent inhibitors, such as derivatives of GRL-0617, bind to the active site of PLpro. researchgate.net This binding is facilitated by interactions with key amino acid residues within the enzyme's binding pocket, preventing the natural substrate from accessing the catalytic site. researchgate.net The binding mode of these inhibitors is virtually identical for both SARS-CoV and SARS-CoV-2 PLpro, confirming a conserved mechanism of action. frontiersin.org Other compounds, like ebselen (B1671040) and disulfiram, are proposed to inhibit PLpro by inducing oxidation of the catalytic cysteine or other cysteines in the zinc finger domain, which reduces the enzyme's stability. nih.gov

Receptor Agonism and Antagonism

Benzamide derivatives have also been shown to interact with various receptors as either agonists or antagonists. domaintherapeutics.casigmaaldrich.com For example, a study on 4-amino-2-(aryl)-butylbenzamides revealed their potent antagonist activity at the human neurokinin-2 (NK(2)) receptor. nih.gov

Furthermore, N-benzylbenzamide derivatives have been developed as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ). acs.org The N-benzylbenzamide moiety serves as a merged pharmacophore that can interact with both targets. These compounds can act as PPARγ agonists, mimicking the action of the natural ligand to activate the receptor. The design of these dual modulators was inspired by the discovery that a benzylamide structure could replace the typical acidic headgroup of PPARγ agonists while retaining full agonistic properties. acs.org

Table 2: Receptor Interaction of Benzamide Derivatives This is an interactive data table. You can sort and filter the data.

| Compound Class | Receptor Target | Activity |

|---|---|---|

| 4-Amino-2-(aryl)-butylbenzamides | Neurokinin-2 (NK(2)) Receptor | Antagonist nih.gov |

| N-Benzylbenzamides | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Agonist/Modulator acs.org |

Cellular Signaling Pathway Modulation

The modulation of cellular signaling pathways is a key aspect of the pharmacological effects of many compounds. google.com While direct evidence for this compound is limited, the broader class of benzamides has been implicated in modulating such pathways. For instance, the interaction of N-benzylbenzamide derivatives with PPARγ directly influences gene transcription and cellular metabolism, which are key signaling outcomes of PPARγ activation. acs.org

The inhibition of enzymes like tyrosinase by N-benzylbenzamides can also be seen as a form of signaling pathway modulation, as it interferes with the biochemical cascade of melanin production. nih.gov Similarly, the inhibition of SARS-CoV-2 PLpro not only affects viral replication but also modulates the host's innate immune signaling by preventing the deubiquitination and deISGylation of host proteins. nih.govresearchgate.net This interference with the ubiquitin and ISG15 signaling pathways is a critical aspect of the antiviral mechanism. nih.gov

Interaction with Specific Protein Targets

Research has identified specific protein targets for N-benzylbenzamide derivatives. A series of these compounds were designed as tubulin polymerization inhibitors. nih.gov Mechanism studies revealed that these compounds bind to the colchicine binding site on β-tubulin. nih.govresearchgate.net This interaction disrupts the dynamics of microtubule assembly and disassembly, which is crucial for cell division, leading to potent antitumor activities. researchgate.net

In the antiviral context, the specific protein target is the papain-like protease (PLpro) of SARS-CoV-2. nih.gov Structural studies have elucidated the precise interactions between PLpro and its inhibitors. For example, the inhibitor GRL-0617 binds in a pocket of the enzyme, with key hydrogen bonds and hydrophobic interactions stabilizing the complex. researchgate.net The naphthyl group of GRL-0617 fits into a hydrophobic pocket, while other parts of the molecule interact with residues that are critical for catalysis. researchgate.net This detailed understanding of the inhibitor-protein interaction is crucial for the rational design of more effective antiviral agents. researchgate.net

Role in Melanin Production Pathways

While direct studies on the role of this compound in melanin production pathways are not extensively documented, research into its analogues, particularly N-benzylbenzamide derivatives, suggests a potential for interaction with key enzymes in melanogenesis. The primary enzyme in this pathway is tyrosinase, which catalyzes the initial and rate-limiting steps of melanin synthesis. tandfonline.comactiveconceptsllc.com Inhibition of tyrosinase is a key strategy for the development of depigmenting agents used to treat hyperpigmentation disorders. tandfonline.com

A study on a series of polyhydroxylated N-benzylbenzamide derivatives containing an adamantyl moiety demonstrated their potential as depigmenting agents through the inhibition of tyrosinase. nih.gov The lipophilic nature of the adamantyl group was found to enhance the depigmentation capacity of the benzamide derivatives. nih.gov For instance, N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide was reported to be eight times more potent as a tyrosinase inhibitor than the well-known agent, kojic acid. tandfonline.com Another analogue, N-2,4-dihydroxybenzyl-2-hydroxy-4-methoxy-5-adamantyl benzamide, exhibited tyrosinase inhibitory activity that was 40 times greater than that of kojic acid. tandfonline.com

These findings suggest that the N-benzylbenzamide scaffold can serve as a basis for potent tyrosinase inhibitors. The mechanism of inhibition for benzaldehyde (B42025) derivatives is thought to involve the formation of a Schiff base with a primary amino group within the enzyme's active site, while benzoate (B1203000) inhibitors may chelate copper ions that are essential for tyrosinase activity. nih.gov Given that this compound possesses the core N-benzylbenzamide structure, it is plausible that it or its derivatives could also modulate the melanin production pathway, likely through the inhibition of tyrosinase. However, specific experimental validation of this hypothesis for this compound is not yet available in the scientific literature.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound and its analogues is intricately linked to their chemical structures. Structure-activity relationship (SAR) studies aim to identify the key structural features, the influence of various substituents, and the role of stereochemistry in determining the pharmacological effects of these compounds.

Identification of Key Structural Features for Biological Activity

SAR studies on various benzamide derivatives have highlighted several key structural features that are crucial for their biological activity. For 2-aminobenzamide analogues, the presence of the 2-amino group and the benzamide core is fundamental. The amino group can participate in hydrogen bonding and other interactions with biological targets.

For N-benzylbenzamide derivatives, the N-benzyl group itself is a critical feature. In a study of cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and its analogues, the introduction of a benzyl (B1604629) group on the terminal nitrogen enhanced neuroleptic activity. nih.gov This suggests that the benzyl moiety plays a significant role in receptor binding, possibly through hydrophobic or aromatic interactions.

Furthermore, research on adamantyl N-benzylbenzamide derivatives as tyrosinase inhibitors revealed that the N-benzylbenzamide scaffold is a promising structure for the design of new depigmenting agents. nih.gov The combination of the benzamide and benzyl groups creates a core structure that can be modified to optimize interactions with the target enzyme.

Impact of Substituents on Potency and Selectivity

The nature and position of substituents on both the benzamide and the benzyl rings of this compound analogues have a profound impact on their potency and selectivity.

In a study of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, substitution with halogens at the 5-position of the benzamido moiety, particularly iodine, had a positive effect on the antiproliferative activity against K562 cells. nih.gov This highlights the importance of the electronic and steric properties of substituents on the benzamide ring.

For N-benzylbenzamide derivatives with neuroleptic activity, substitutions on the benzamide portion were also critical. For example, a methyl group on the p-amino group of metoclopramide (B1676508) analogues enhanced their activity. nih.gov

Regarding the benzyl portion, in a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides with antiproliferative activity, substitutions on the benzyl ring influenced their metabolic stability and potency. nih.gov

The impact of substituents can also be seen in the context of antimicrobial activity. In a series of 2-aminobenzamide derivatives, the type of substituent on the N-phenyl ring was found to influence their effectiveness against different bacterial and fungal strains. nih.gov

The following table summarizes the observed effects of different substituents on the activity of benzamide analogues based on available research:

| Compound Series | Substituent and Position | Observed Effect on Activity | Reference |

| 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides | Halogen at 5-position of benzamide | Increased antiproliferative activity | nih.gov |

| Metoclopramide Analogues | Methyl on p-amino group of benzamide | Enhanced neuroleptic activity | nih.gov |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Various on benzyl ring | Influenced antiproliferative potency and metabolic stability | nih.gov |

| 2-Aminobenzamide Derivatives | Various on N-phenyl ring | Varied antimicrobial effectiveness | nih.gov |

Influence of Stereochemistry on Activity

In a study of cis-N-(1-benzyl-2-methylpyrrolidin-3-yl) benzamide derivatives, the cis isomer was found to be the most potent in terms of neuroleptic activity. nih.gov This demonstrates that the spatial arrangement of the substituents is critical for optimal interaction with the target receptor.

Similarly, in a series of heterocyclic amide analogues of parmodulin 2, significant differences in activity were observed between the R- and S-enantiomers of both Boc-protected and deprotected pyrrolidine (B122466) derivatives. researchgate.net This highlights the stereospecificity of the interaction with the PAR1 receptor.

The general principle that stereochemistry can significantly impact biological activity is well-established. mdpi.com Different enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties. Therefore, it is highly probable that if chiral centers were introduced into the this compound structure, the resulting stereoisomers would exhibit different biological activities. Further research would be necessary to synthesize and evaluate the individual stereoisomers of chiral analogues of this compound to fully elucidate the influence of stereochemistry.

In vitro and In vivo Biological Evaluation

The biological effects of this compound and its analogues have been investigated through various in vitro and in vivo studies, with a primary focus on their antiproliferative and cytotoxic activities.

Cell-Based Assays and Cytotoxicity Studies

Cell-based assays are instrumental in evaluating the cytotoxic and antiproliferative potential of chemical compounds. Several studies have investigated the effects of N-benzylbenzamide and 2-aminobenzamide derivatives on various cancer cell lines.

A series of novel N-benzylbenzamide derivatives were designed as tubulin polymerization inhibitors and evaluated for their antiproliferative activities. nih.gov One of the lead compounds exhibited significant potency with IC50 values ranging from 12 to 27 nM against several cancer cell lines. nih.gov

In another study, N-(benzimidazol-2-yl-methyl) benzamide derivatives were synthesized and tested for their cytotoxic activities against breast (T47D) and lung (A549) cancer cell lines. hsmc.gr Most of the synthesized compounds were active against the T47D cell line, with one compound also showing activity against the A549 cell line. hsmc.gr Importantly, these compounds were found to be inactive against normal Vero cells, suggesting a degree of selectivity for cancer cells. hsmc.gr

The cytotoxicity of multi-walled carbon nanotubes (MWCNTs) functionalized with this compound has also been evaluated. researchgate.net The functionalized MWCNTs demonstrated significant toxicity towards human gastric (MKN-45) and breast cancer (MCF7) cells, with higher toxicity observed in MKN-45 cells (45-70% toxicity) compared to MCF7 cells (39-51% toxicity). researchgate.net

The following table presents a summary of the cytotoxic activities of some N-benzylbenzamide and related analogues from the literature:

| Compound/Analogue | Cell Line(s) | Activity/IC50 Value | Reference |

| N-benzylbenzamide derivative (tubulin inhibitor) | Various cancer cell lines | IC50: 12-27 nM | nih.gov |

| N-(benzimidazol-2-yl-methyl) benzamide derivative (4f) | A549 (lung cancer) | Active | hsmc.gr |

| N-(benzimidazol-2-yl-methyl) benzamide derivatives | T47D (breast cancer) | Active | hsmc.gr |

| MWCNTs functionalized with this compound | MKN-45 (gastric cancer) | 45-70% toxicity | researchgate.net |

| MWCNTs functionalized with this compound | MCF7 (breast cancer) | 39-51% toxicity | researchgate.net |

These studies collectively indicate that the this compound scaffold and its derivatives are of interest in the development of new antiproliferative agents. Further investigations are warranted to explore their mechanisms of action and potential therapeutic applications.

Animal Models for Disease Treatment